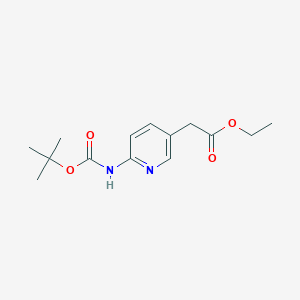

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate

Description

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate (CAS 273222-01-8, C₁₄H₂₀N₂O₄) is a protected amino-pyridine derivative widely used in organic synthesis, particularly in peptide nucleic acid (PNA) backbone construction . Its structure features a pyridine ring substituted at the 3-position with an ethyl acetate group and at the 6-position with a tert-butoxycarbonyl (Boc)-protected amine. This compound is synthesized via hydrolysis of 2-(6-chloro-3-pyridinyl) acetonitrile followed by Boc-protection and esterification . Its primary application lies in facilitating sequence-selective recognition in double-stranded DNA through PNA hybridization .

Properties

IUPAC Name |

ethyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-5-19-12(17)8-10-6-7-11(15-9-10)16-13(18)20-14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJIMTMZSFQYIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(C=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-6-bromopyridine and ethyl bromoacetate.

Formation of Intermediate: The 3-amino-6-bromopyridine is first protected with tert-butoxycarbonyl (Boc) to form 3-(tert-butoxycarbonylamino)-6-bromopyridine.

Coupling Reaction: The protected intermediate is then subjected to a coupling reaction with ethyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, improved yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.

Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

Hydrolysis: this compound hydrolyzes to form 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetic acid.

Deprotection: Removal of the Boc group yields 2-(6-amino)pyridin-3-yl)acetic acid.

Scientific Research Applications

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is a precursor in the development of drugs targeting specific biological pathways.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate involves its conversion to active metabolites in biological systems. The Boc group is removed under physiological conditions, revealing the free amine, which can interact with molecular targets such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Positional Isomers: Pyridine Substitution Patterns

- Ethyl 2-(6-((tert-Butoxycarbonyl)Amino)Pyridin-2-yl)Acetate This isomer (listed in ) differs in the substitution position: the acetate group is at the 2-position of the pyridine ring instead of the 3-position.

Variants with Alternative Protecting Groups

- Allyl 2-(N-(2-((((9H-Fluoren-9-yl)Methoxy)Carbonyl)Amino)Ethyl)-2-(6-((tert-Butoxycarbonyl)Amino)Pyridin-3-yl)Acetamido)Acetate (5) This derivative () replaces the ethyl ester with an allyl ester and introduces a fluorenylmethyloxycarbonyl (Fmoc)-protected amine. The Fmoc group offers orthogonal protection compared to Boc, enabling sequential deprotection in solid-phase synthesis. The allyl ester enhances solubility in polar aprotic solvents, which may improve reaction kinetics in coupling steps .

- Methyl 2-(Di(tert-Butoxycarbonyl)Amino)-3-(5-Hydroxypyridin-2-yl)Propanoate (1) This compound () features dual Boc protection and a hydroxypyridine moiety. The hydroxyl group at the 5-position introduces hydrogen-bonding capability, which could enhance binding affinity in target applications .

Heterocyclic Core Modifications

- Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidine-2-ylthio]Acetate (1) This pyrimidine-based analogue () replaces the pyridine ring with a pyrimidine core and incorporates a thietane-thioether group. However, the absence of a Boc-protected amine limits its utility in PNA applications .

Ester Group Variations

- Ethyl 2-((tert-Butoxycarbonyl)Amino)-2-(Pyridin-2-yl)Acetate (QV-5398) From , this compound positions the Boc group directly on the acetate-bearing carbon, creating a branched structure. Such a configuration may hinder rotational freedom, affecting conformational stability during molecular recognition .

Limitations and Data Gaps

- Direct comparative studies on reactivity, solubility, and biological activity among positional isomers (e.g., 2-yl vs. 3-yl) are lacking.

This analysis underscores the importance of structural nuances in dictating functional outcomes. Researchers should prioritize substituent positioning, protecting group compatibility, and heterocyclic core selection based on target applications.

Biological Activity

Overview

2-Hydroxycyclohexane-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group, which imparts significant reactivity, particularly in biological applications. Its molecular formula is C6H11ClO3S, and it has a molecular weight of 198.67 g/mol. This compound is primarily synthesized through the chlorination of 2-Hydroxycyclohexane-1-sulfonic acid using agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure purity and yield.

The biological activity of 2-Hydroxycyclohexane-1-sulfonyl chloride is largely attributed to its electrophilic sulfonyl chloride group, which readily reacts with various nucleophiles. This reactivity allows for:

- Substitution Reactions : The compound can form sulfonamides, sulfonates, and sulfonothioates when reacting with amines, alcohols, and thiols, respectively.

- Hydrolysis : In aqueous environments, it hydrolyzes to yield 2-Hydroxycyclohexane-1-sulfonic acid, which may also exhibit biological activity.

1. Pharmaceutical Development

2-Hydroxycyclohexane-1-sulfonyl chloride is explored as a reagent in the synthesis of sulfonamide-based drugs. These drugs are known for their antibacterial properties and are used in treating various infections.

2. Protein Modification

This compound serves as a reagent for the modification of biomolecules. Sulfonylation reactions can enhance the pharmacological properties of peptides and proteins by altering their solubility and stability.

3. Research Applications

In scientific research, this compound is utilized as an intermediate in synthesizing complex organic molecules, including potential drug candidates and specialty chemicals.

Case Studies and Research Findings

Several studies have investigated the biological implications of using 2-Hydroxycyclohexane-1-sulfonyl chloride:

- Antimicrobial Activity : Research indicates that derivatives formed from this compound exhibit varying degrees of antimicrobial activity. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth effectively.

- Antitumor Potential : Some studies suggest that modifications made using this sulfonyl chloride can lead to compounds with antitumor activity. The mechanism often involves the inhibition of key enzymes in cancer cell metabolism.

Data Table: Biological Activity Overview

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antitumor | Inhibition of cancer cell proliferation | |

| Protein Modification | Enhances stability and solubility of therapeutic proteins |

Q & A

Basic: What are the optimal synthetic routes for preparing Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate?

Answer:

The compound is synthesized via a two-step process:

Esterification : React 2-(6-chloro-3-pyridinyl)acetonitrile with concentrated sulfuric acid in ethanol to yield ethyl 2-(6-chloro-3-pyridinyl)acetate .

Boc Protection : Substitute the chlorine atom with a tert-butoxycarbonyl (Boc)-protected amino group. This involves nucleophilic displacement using Boc-amine under basic conditions (e.g., sodium hydroxide in methanol/water) .

Key Considerations :

- Monitor reaction progress via LCMS (e.g., m/z 393 [M+H]+ observed in similar Boc-protected intermediates) .

- Optimize solvent polarity (methanol/water mixtures) to balance solubility and reaction efficiency .

Advanced: How does the Boc-protected amino group influence reactivity in subsequent functionalization?

Answer:

The Boc group enhances stability during coupling reactions but requires careful deprotection. For example:

- Coupling with PNAs : The Boc group remains intact during amide bond formation with peptide nucleic acid (PNA) backbones using activating agents like 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one (HOAt) .

- Deprotection Risks : Acidic conditions (e.g., TFA) remove Boc but may hydrolyze the ester. Use mild deprotection (e.g., 10% TFA in DCM for 1 hr) to preserve the ester .

Data Insight : - In PNA synthesis, coupling yields >90% were achieved when the Boc group was retained during amidation .

Basic: What analytical methods are most reliable for characterizing this compound?

Answer:

Use a combination of techniques:

- NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and pyridine ring protons (δ 7.0–8.5 ppm) .

- LCMS : Verify molecular ion peaks (e.g., m/z 393 [M+H]+ in related Boc-protected intermediates) .

- HPLC : Assess purity (e.g., retention time ~0.29 minutes under SQD-FA50 conditions) .

Advanced: How does the pyridine substitution pattern affect biological activity compared to analogs?

Answer:

The 3-pyridinyl substitution with a Boc-amino group enhances target binding in enzyme inhibition studies. For example:

- Similar Compounds : Ethyl 2-(6-bromopyridin-3-yl)acetate (similarity index 0.89) shows reduced solubility due to bromine’s hydrophobicity, whereas the Boc-amino group improves aqueous compatibility .

- Biological Relevance : The Boc group mimics natural peptide bonds, enabling interactions with proteases or kinases in screening assays .

Basic: What are common side reactions during ester saponification to the carboxylic acid?

Answer:

- Incomplete Hydrolysis : Use excess NaOH (e.g., 0.5 g in 6 mL water) and reflux conditions to ensure full conversion .

- Boc Deprotection : Basic hydrolysis may partially remove the Boc group. Monitor via TLC (silica gel, ethyl acetate/hexane) and quench with HCl to pH 3 immediately post-reaction .

Advanced: What strategies stabilize the Boc group during solid-phase synthesis?

Answer:

- Coupling Conditions : Use HOAt/EDCI in DMF to minimize Boc cleavage .

- Solvent Choice : Avoid polar aprotic solvents (e.g., DMSO) that accelerate hydrolysis. Opt for DCM or THF .

- Temperature Control : Maintain reactions at 0–4°C during activation to prevent thermal degradation .

Basic: How does this compound compare to other Boc-protected pyridine derivatives in solubility?

Answer:

- Solubility Profile : The ethyl ester enhances lipid solubility (logP ~2.5), making it suitable for cell permeability studies. In contrast, the free carboxylic acid derivative (post-saponification) is water-soluble (logP ~0.8) .

- Structural Analogs : Ethyl 2-(pyridin-2-yl)acetate (similarity index 0.96) has lower solubility due to reduced hydrogen-bonding capacity .

Advanced: Can this compound serve as a precursor for fluorescent probes?

Answer:

Yes, via functionalization:

- Fluorophore Conjugation : React the carboxylic acid (post-saponification) with amine-functionalized dyes (e.g., FITC) using DCC/NHS chemistry .

- Case Study : Similar Boc-protected pyridines were used to develop imaging agents targeting DNA repair enzymes, with excitation/emission at 350/450 nm .

Basic: What safety precautions are required when handling this compound?

Answer:

- Toxicity : Limited data, but assume acute toxicity. Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis .

Advanced: How is computational modeling used to predict its interactions with biological targets?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.